(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid, commonly known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was first synthesized in the 1990s as an inhibitor of tyrosine metabolism and has since been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
Mechanism of Action
NTBC works by inhibiting the enzyme HPPD, which is involved in the metabolism of tyrosine. By inhibiting HPPD, NTBC prevents the accumulation of toxic metabolites that can lead to liver damage and failure in patients with HT1. Additionally, NTBC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects, including reducing the levels of toxic metabolites in the liver, improving liver function, and reducing the risk of liver failure in patients with HT1. Additionally, NTBC has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in other diseases.
Advantages and Limitations for Lab Experiments
NTBC has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic applications and side effects.
Future Directions
There are several potential future directions for research on NTBC, including investigating its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of NTBC and its potential side effects. Finally, there is a need for the development of more effective and targeted therapies for HT1, and NTBC may play a role in the development of such therapies.
In conclusion, NTBC is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly HT1. NTBC works by inhibiting the enzyme HPPD, which is involved in the metabolism of tyrosine, and has been shown to have antioxidant and anti-inflammatory properties. While there are still many unanswered questions about the potential therapeutic applications and side effects of NTBC, it holds promise as a potential treatment for various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
NTBC is synthesized through a multistep process starting with the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethyl 3-methyl-2-oxobutanoate. The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to form the final product, (2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid.
Scientific Research Applications
NTBC has been extensively studied for its potential therapeutic applications in various diseases such as hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. NTBC has been shown to be an effective treatment for HT1 by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is responsible for the production of toxic metabolites that can lead to liver damage and failure.
properties
IUPAC Name |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.